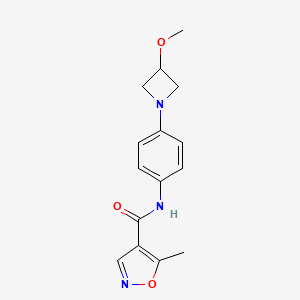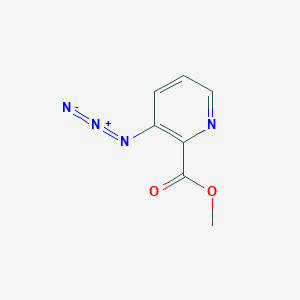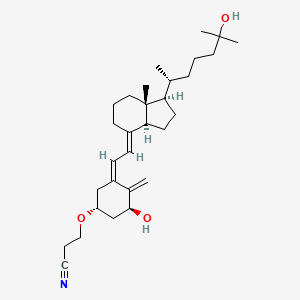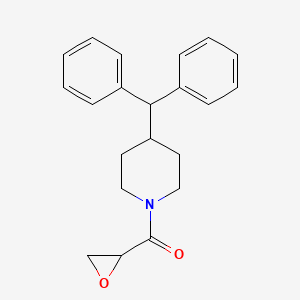
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Aplicaciones Científicas De Investigación
Isoxazoles and Azetidinones in Heterocyclic Chemistry
Isoxazoles and azetidinones are notable for their applications in the synthesis of various heterocyclic compounds. Research in this area includes studies on the synthesis of aziridin-2-ylphosphonates through the thermally induced isomerization of isoxazoles, indicating the versatility of these compounds in synthesizing phosphorus-containing heterocycles (Nishiwaki & Saito, 1971). Additionally, isoxazole derivatives have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, suggesting potential therapeutic applications (Knecht & Löffler, 1998).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs of isoxazoles and azetidinones are integral to the design and synthesis of compounds with potential therapeutic benefits. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain heterocycles have shown significant anti-inflammatory and analgesic activities, highlighting the importance of these core structures in drug development (Abu‐Hashem et al., 2020). Moreover, compounds featuring isoxazole and azetidinone units have been synthesized for their potential anticancer and anti-5-lipoxygenase activities, underscoring the therapeutic relevance of these heterocyclic frameworks (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-14(7-16-21-10)15(19)17-11-3-5-12(6-4-11)18-8-13(9-18)20-2/h3-7,13H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBOCNBKSYXKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2682433.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2682436.png)


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)


![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)
![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)


![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)